molecular formula C24H19F3N2O B14766672 (S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole

(S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole

Cat. No.: B14766672
M. Wt: 408.4 g/mol
InChI Key: ITAVQHKANRPMHO-UHFFFAOYSA-N
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Description

The compound "(S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole" features a carbazole core substituted with a trifluoromethylphenyl group at the 2-position and a chiral 4,5-dihydrooxazole (oxazoline) ring at the 9-position. The (S)-configuration at the oxazoline ring introduces stereochemical specificity, which is critical for interactions in biological or materials science applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbazole moiety contributes to π-π stacking and electronic properties .

Properties

Molecular Formula

C24H19F3N2O

Molecular Weight

408.4 g/mol

IUPAC Name

2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H19F3N2O/c1-15-28-19(14-30-15)13-29-22-5-3-2-4-20(22)21-11-8-17(12-23(21)29)16-6-9-18(10-7-16)24(25,26)27/h2-12,19H,13-14H2,1H3

InChI Key

ITAVQHKANRPMHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the oxazole ring through cyclization reactions. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow techniques may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

(S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Methyl-4-((2-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural Analogues with Carbazole and Heterocyclic Moieties

9-([1-{(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole
  • Key Features : Combines carbazole with a triazole-linked oxazoline ring.
  • Synthesis : Prepared via 1,3-dipolar cycloaddition between 4-(azidomethyl)oxazoline and 9-(prop-2-ynyl)carbazole, yielding 85–90% .
  • Structural Differences : The triazole spacer introduces additional nitrogen atoms and conformational flexibility compared to the target compound’s direct oxazoline-carbazole linkage.
  • Spectroscopy : ¹H-¹⁵N HMBC NMR confirmed tautomeric stability and regiochemistry .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
  • Key Features : Triazole-thione core with sulfonyl and fluorophenyl substituents.
  • Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization (70–80% yield) .
  • Comparison : The sulfonyl group increases polarity compared to the trifluoromethyl group in the target compound. IR data (νC=S at 1247–1255 cm⁻¹) confirmed thione tautomer dominance .

Substituent Effects: Trifluoromethyl vs. Halogenated Groups

4-(4-Chlorophenyl/4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles (Compounds 4 and 5)
  • Key Features : Thiazole-pyrazole-triazole hybrids with halogenated aryl groups.
  • Crystallography : Isostructural triclinic crystals with planar conformations; fluorophenyl groups adopt perpendicular orientations, influencing packing .

Heterocyclic Core Variations: Oxazoline vs. Other Rings

Thiazol-5-ylmethyl Oxazolidinone Derivatives
  • Key Features: Oxazolidinone rings fused with thiazole groups.
  • Comparison: Oxazolidinones exhibit higher ring strain than dihydrooxazoles, affecting reactivity. The target compound’s oxazoline ring may offer better hydrolytic stability .
1,2,4-Triazole-3(4H)-thiones
  • Key Features : Triazole-thiones with sulfonylphenyl substituents.
  • Comparison : Thione groups enable metal coordination, unlike the oxazoline’s oxygen-based hydrogen bonding. This difference impacts applications in catalysis or medicinal chemistry .

Stereochemical Considerations

The (S)-configuration in the target compound contrasts with racemic or unspecified stereochemistry in analogs like ’s triazole-oxazoline derivative. Stereospecificity can drastically alter binding affinity in chiral environments (e.g., enzyme active sites) .

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